2-(2-Ethoxyethoxy)-4-fluorophenylamine
Description
Properties
IUPAC Name |
2-(2-ethoxyethoxy)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRHOCVTTRDADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Ethoxyethoxy)-4-fluorophenylamine, also known by its chemical structure and CAS number 1155917-76-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula: C₈H₁₀FNO₂
- Molecular Weight: 171.17 g/mol
- CAS Number: 1155917-76-2
The biological activity of 2-(2-Ethoxyethoxy)-4-fluorophenylamine can be attributed to several mechanisms:
- Target Interaction : Compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and neuroprotection. Preliminary studies suggest that this compound may exhibit activity against certain kinases and phosphatases, which are critical in cell signaling pathways.
- Biochemical Pathways : The compound has been shown to influence key biochemical pathways, particularly those related to cellular metabolism and apoptosis. By modulating the activity of enzymes involved in nucleotide synthesis and degradation, it may alter the metabolic flux within cells.
- Gene Expression Modulation : Research indicates that 2-(2-Ethoxyethoxy)-4-fluorophenylamine can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes associated with cell survival and proliferation.
Antitumor Activity
Several studies have reported on the antitumor properties of 2-(2-Ethoxyethoxy)-4-fluorophenylamine:
- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- In vivo Studies : Animal models have shown that administration of this compound can significantly reduce tumor growth rates compared to controls. The exact dosage and administration route are critical for maximizing therapeutic efficacy while minimizing toxicity.
Antimicrobial Activity
Research has also indicated potential antimicrobial effects :
- Bacterial Inhibition : Preliminary assays suggest that 2-(2-Ethoxyethoxy)-4-fluorophenylamine exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Fungal Activity : Similar studies have indicated efficacy against certain fungal strains, suggesting a broad-spectrum antimicrobial potential.
Case Studies
-
Case Study on Antitumor Efficacy
- A study conducted on human breast cancer cell lines revealed that treatment with 2-(2-Ethoxyethoxy)-4-fluorophenylamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Case Study on Antimicrobial Properties
- In a clinical isolate study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Dosage Effects
The effects of 2-(2-Ethoxyethoxy)-4-fluorophenylamine vary significantly with dosage:
- Low Doses : Enhanced cellular metabolism and increased survival rates have been observed.
- High Doses : Conversely, higher concentrations lead to cytotoxicity and apoptosis, highlighting the importance of careful dosage optimization for therapeutic applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(2-Ethoxyethoxy)-4-fluorophenylamine with two analogs:
Key Observations:
- Substituent Effects: The ethoxyethoxy group in the target compound enhances solubility in polar media compared to the methoxyethoxy analog .
- Mass Differences : The target compound’s molar mass (213.23 g/mol) is intermediate between its methoxyethoxy analog (227.26 g/mol) and the difluoromethoxy derivative (187.19 g/mol), reflecting substituent contributions.
Reactivity and Functionalization
- Amine Reactivity : The primary amine group in all three compounds enables participation in condensation or bioconjugation reactions. For example, fluorene probes with amine-reactive groups (as in ) utilize similar amines for labeling .
- Ether Chain Dynamics : Oligoether chains (e.g., ethoxyethoxy) improve ionic conductivity in electrolytes, as demonstrated in NaDEEP-based systems . This suggests the target compound could serve as a co-solvent or additive in battery formulations.
- Fluorine vs. Difluoromethoxy : The single fluorine in the target compound may offer milder electronic effects compared to the difluoromethoxy group in , which introduces stronger electron-withdrawing characteristics.
Application Potential
- Electrolytes : Sodium salts with ethoxyethoxy chains (e.g., NaDEEP) exhibit high ionic mobility in fluorine-free electrolytes . The target compound’s ether chain could similarly enhance electrolyte stability.
- Bioconjugation : Amine-reactive probes with oligoether chains () highlight the utility of such groups in biomedical imaging .
- Pharmaceuticals : Fluorinated aromatic amines are common in drug design; the difluoromethoxy derivative exemplifies this trend.
Critical Notes and Limitations
Synthetic Routes : The target compound’s synthesis may parallel methods for NaDEEP (condensation reactions) or Heck coupling for fluorene probes , but experimental validation is needed.
Solubility: Ethoxyethoxy groups likely improve aqueous solubility compared to non-ether analogs, critical for biological or electrolyte applications.
Data Gaps : Direct experimental data (e.g., melting point, conductivity) for the target compound is absent in the provided evidence; comparisons rely on structural analogs.
Preparation Methods
Starting Material and Key Intermediate
The primary starting material for synthesizing 2-(2-Ethoxyethoxy)-4-fluorophenylamine is 4-fluorobenzene-1,2-diamine (also known as 4-fluoro-ortho-phenylenediamine). This compound is commercially available and serves as a versatile precursor for various fluorinated aromatic amines.
General Synthetic Strategies
The synthesis of 2-(2-Ethoxyethoxy)-4-fluorophenylamine typically involves two main steps:
- Step 1: Preparation or procurement of 4-fluorobenzene-1,2-diamine.
- Step 2: Introduction of the 2-(2-ethoxyethoxy) substituent onto the aromatic ring or amine group.
Preparation of 4-Fluorobenzene-1,2-diamine
Several methods exist for preparing or modifying 4-fluorobenzene-1,2-diamine, which can be adapted for subsequent functionalization:
These intermediates are crucial for further substitution reactions leading to the target compound.
Introduction of the 2-(2-Ethoxyethoxy) Side Chain
The key functionalization step involves attaching the 2-(2-ethoxyethoxy) group to the aromatic amine. While direct literature on this exact substitution is limited, analogous methods for introducing ethoxyethoxy groups on fluorophenylamines include:
- Nucleophilic substitution reactions on activated aromatic rings or amines using 2-(2-ethoxyethoxy)alkyl halides or tosylates.
- Etherification reactions employing 2-(2-ethoxyethoxy) alcohol derivatives under basic or catalytic conditions.
A typical approach involves reacting 4-fluorobenzene-1,2-diamine or its derivatives with 2-(2-ethoxyethoxy)ethyl halides under controlled conditions to achieve selective substitution.
Representative Experimental Procedure (Hypothetical Based on Analogous Chemistry)
| Parameter | Details |
|---|---|
| Starting material | 4-Fluorobenzene-1,2-diamine |
| Reagent | 2-(2-Ethoxyethoxy)ethyl bromide or tosylate |
| Solvent | Anhydrous tetrahydrofuran or dimethylformamide |
| Base | Potassium carbonate or triethylamine |
| Temperature | 50–80℃ |
| Reaction time | 6–12 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Work-up | Extraction, washing, drying, and purification by column chromatography |
This method aims to achieve selective mono-substitution on the amine or aromatic ring without affecting the fluorine substituent.
Catalytic and Green Chemistry Approaches
Recent advances in catalytic methods for aromatic amine functionalization include:
- Use of solid acid catalysts such as ZrO2-Al2O3 to promote etherification reactions at moderate temperatures (e.g., 80℃ in ethanol) with good yields (~78%).
- Microwave-assisted synthesis to reduce reaction times and improve yields for benzimidazole intermediates, which can be further functionalized.
Summary of Yields and Conditions for Related Compounds
| Compound/Step | Yield (%) | Solvent/Conditions | Notes |
|---|---|---|---|
| 4-Fluorobenzene-1,2-diamine (starting material) | Commercially available | N/A | Used as precursor |
| Benzimidazole derivative formation | 52–88 | THF, room temp to 150℃, microwave | Intermediate for further functionalization |
| Etherification with ethoxyethoxy substituent | Estimated 60–80 (literature analogs) | Ethanol or DMF, base, 50–80℃ | Requires inert atmosphere and purification |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic aromatic proton shifts in the 6.7–7.0 ppm range, broad amine signals around 10.6–10.7 ppm for intermediates.
- Mass Spectrometry: Molecular ion peaks consistent with fluorinated aromatic amines and substituted products (e.g., m/z 151–238 depending on substitution).
- Chromatographic Purity: Achieved through flash chromatography and recrystallization, monitored by HPLC and LC-MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
